molecular formula C14H22N2S B1604409 N4-Benzyl-2-(methylthioethyl)piperazine CAS No. 660862-41-9

N4-Benzyl-2-(methylthioethyl)piperazine

Cat. No. B1604409
M. Wt: 250.41 g/mol
InChI Key: KTJCLLHVCSLTGA-UHFFFAOYSA-N
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Description

“N4-Benzyl-2-(methylthioethyl)piperazine” is a chemical compound with the empirical formula C14H22N2S . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular weight of “N4-Benzyl-2-(methylthioethyl)piperazine” is 250.40 g/mol . The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Physical And Chemical Properties Analysis

“N4-Benzyl-2-(methylthioethyl)piperazine” is classified as a combustible solid . Its flash point is not applicable, indicating that it does not ignite easily .

Scientific Research Applications

Metabolism and Pharmacokinetics

Piperazine derivatives have been studied for their metabolic pathways to inform the design of novel antidepressants. For example, research on the metabolism of Lu AA21004, a novel antidepressant, identified various metabolites, including a 4-hydroxy-phenyl metabolite and a benzylic alcohol, further oxidized to benzoic acid. CYP2D6 and CYP3A4/5 enzymes were found to play significant roles in these metabolic processes, highlighting the importance of understanding enzymatic interactions for drug development (Hvenegaard et al., 2012).

Antibacterial and Antifungal Activities

Piperazine derivatives have been synthesized and tested for their antibacterial and antifungal properties. Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers showed potent inhibitory activities against bacterial biofilms and the MurB enzyme, essential for bacterial cell wall synthesis. These findings suggest potential applications in combating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).

Antiviral Agents

The synthesis of unsymmetrical bis-ureas based on piperazine structures has shown interesting antiviral properties. This research area explores piperazine derivatives as potential therapeutic agents against HIV, indicating the versatility of piperazine scaffolds in medicinal chemistry (El‐Faham et al., 2008).

Central Nervous System (CNS) Activities

Piperazine derivatives are prominent in research for central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs. This highlights the significant role piperazine structures play in developing CNS-targeted therapies (Brito et al., 2018).

Anticancer Agents

Research into the development of aqueous-soluble acyl-CoA:cholesterol O-acyltransferase-1 inhibitors for treating diseases involving ACAT-1 overexpression has led to the identification of piperazine derivatives as potential anticancer agents. This illustrates the ongoing exploration of piperazine-based compounds in oncology (Shibuya et al., 2018).

Safety And Hazards

“N4-Benzyl-2-(methylthioethyl)piperazine” is classified as a combustible solid, which means it can burn but does not ignite readily . It is also classified under WGK 3, indicating that it poses a high hazard to water .

properties

IUPAC Name

1-benzyl-3-(2-methylsulfanylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S/c1-17-10-7-14-12-16(9-8-15-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJCLLHVCSLTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648053
Record name 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Benzyl-2-(methylthioethyl)piperazine

CAS RN

660862-41-9
Record name 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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